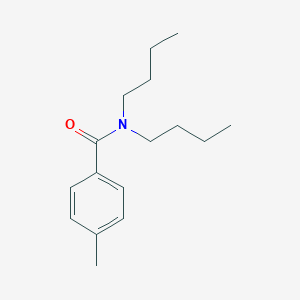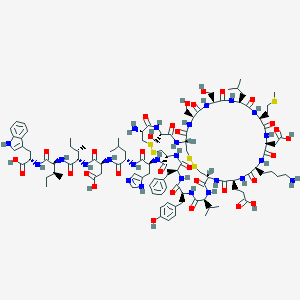
4-(メチルアミノ)アゾベンゼン
概要
説明
4-(Methylamino)azobenzene, also known as N-methyl-4-phenyldiazenylaniline, is an organic compound with the molecular formula C13H13N3. It is a member of the azobenzene family, characterized by the presence of an azo group (–N=N–) linking two aromatic rings. This compound is known for its vibrant color and is primarily used in dyeing applications. It has also garnered interest in scientific research due to its unique photochemical properties.
科学的研究の応用
4-(Methylamino)azobenzene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study azo coupling reactions and photochemical properties.
Biology: Its photoisomerization properties are explored in biological systems for controlled drug delivery and molecular switches.
Medicine: Research is ongoing to investigate its potential in photodynamic therapy.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and cosmetics.
作用機序
Target of Action
Azobenzene molecules, a group to which 4-maab belongs, have been reported to exhibit antimicrobial activity .
Mode of Action
Azobenzene molecules are known to undergo reversible trans-to-cis photoisomerization . This photoisomerization can be triggered by light, leading to changes in the molecule’s shape and properties . The ability of 4-MAAB to form reactive oxygen radicals suggests that it may interact with its targets through oxidative stress .
Biochemical Pathways
Azobenzene molecules are known to affect proteins and potentially alter their biological functions through photocontrol . This could involve changes in binding affinities, control of allostery, or manipulation of complex biological processes .
Result of Action
Studies have shown that azobenzene molecules can induce changes in the shape of host materials, leading to significant macroscopic mechanical deformation and reversible mechanical actuation .
Action Environment
The action of 4-MAAB is influenced by environmental factors such as light. For instance, the photoinduced crawling motion of 4-MAAB crystals under light irradiation has been observed . This involves the repeated melting and recrystallization of 4-MAAB crystals, resulting in the flow of liquid 4-MAAB . The intensity of the irradiation light can also influence the dynamics of this process .
生化学分析
Biochemical Properties
4-(Methylamino)azobenzene has been found to interact with various enzymes and proteins. For instance, it has been used in the modification of proteins with azobenzene crosslinkers . The photo-isomerization of the azobenzene moiety of the cross-linker can affect the conformation of the target peptide or protein . This suggests that 4-(Methylamino)azobenzene may play a role in biochemical reactions by interacting with and influencing the structure of proteins.
Cellular Effects
The effects of 4-(Methylamino)azobenzene on cells are not well-documented. It has been suggested that azobenzene-based compounds can influence cell function. For example, an azobenzene-based heteromeric prodrug was found to divert the parent drug from the nucleus to the cytoplasm, reducing toxicity . This suggests that 4-(Methylamino)azobenzene may have similar effects on cellular processes.
Molecular Mechanism
It is known that azobenzene compounds, including 4-(Methylamino)azobenzene, undergo photoisomerization . This process involves the conversion of the azobenzene compound from its trans form to its cis form upon light irradiation . This change in structure could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It has been reported that the photoinduced crawling motion of 4-(Methylamino)azobenzene crystals under light irradiation involves continuously repeated melting and recrystallization . This suggests that the effects of 4-(Methylamino)azobenzene may change over time in response to light exposure.
Metabolic Pathways
It has been reported that metabolites of a similar compound, 3’-methyl-4-(methylamino)azobenzene, were found in rat bile and urine . This suggests that 4-(Methylamino)azobenzene may also be metabolized and excreted in a similar manner.
Transport and Distribution
It has been reported that 4-(Methylamino)azobenzene crystals can transport nano/micromaterials via photoinduced crawling motion . This suggests that 4-(Methylamino)azobenzene may be transported and distributed within cells and tissues in response to light exposure.
Subcellular Localization
It has been suggested that azobenzene-based compounds can influence the subcellular localization of drugs . This suggests that 4-(Methylamino)azobenzene may also influence its own subcellular localization and potentially the localization of other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)azobenzene typically involves the azo coupling reaction. This process starts with the diazotization of aniline to form a diazonium salt, which then couples with N-methylaniline under acidic conditions to yield the desired product. The reaction can be summarized as follows:
- Diazotization: Aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with N-methylaniline in the presence of a mild acid to produce 4-(Methylamino)azobenzene.
Industrial Production Methods: Industrial production of 4-(Methylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: 4-(Methylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of azoxybenzene derivatives.
Reduction: Production of N-methylaniline and aniline.
Substitution: Halogenated azobenzene derivatives.
類似化合物との比較
- Azobenzene
- 4-Hydroxyazobenzene
- 4-Aminoazobenzene
- 4-Nitroazobenzene
特性
IUPAC Name |
N-methyl-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOXITJAUZNAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023342 | |
| Record name | 4-(Methylamino)azobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-90-9 | |
| Record name | N-Methyl-4-(2-phenyldiazenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-aminoazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylamino)azobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)azobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLAMINO)AZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N974BFDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(methylamino)azobenzene metabolized in rats?
A1: Research using radiolabeled 3H-4-(methylamino)azobenzene in rats revealed several metabolic pathways. Key findings include:
- N-demethylation: This process removes a methyl group from the amino nitrogen. [, ]
- Aryl Hydroxylation: Hydroxyl groups are added to the aromatic rings, primarily at the 4' position. This process exhibits the NIH shift, where isotopic hydrogen is retained. [, , ]
- Azo Reduction: The azo bond (–N=N–) can be reduced, breaking the molecule into aniline derivatives. [, ]
- Oxidation at the Ring Methyl Group: This pathway leads to the formation of metabolites with oxidized methyl groups on the aromatic rings. [, ]
Q2: How does the presence of a methyl group at the 3' position affect the metabolism and carcinogenicity of aminoazo dyes like 4-(methylamino)azobenzene?
A2: While the exact mechanisms are still under investigation, studies comparing 4-(methylamino)azobenzene with its analog lacking the 3'-methyl group suggest that this substituent influences both metabolism and carcinogenicity. The 3'-methyl group leads to the formation of unique metabolites through oxidation. [, ] Further research is needed to fully elucidate the link between these metabolic differences and carcinogenic potential.
Q3: What is the significance of the NIH shift observed during the aryl hydroxylation of 4-(methylamino)azobenzene?
A3: The NIH shift, named after the National Institutes of Health where it was discovered, involves the migration and retention of a hydrogen atom during aromatic hydroxylation. In the case of 4-(methylamino)azobenzene, this shift was observed both in vivo (in rats) and in vitro using various model hydroxylating systems (hydrogen peroxide photolysis, Udenfriend/Hamilton systems, m-Cl-perbenzoic acid, and pyridine-N-oxide). The consistent observation of this shift across different systems suggests a common mechanism for aromatic hydroxylation. []
Q4: Can you describe the photoinduced crawling motion observed in 4-(methylamino)azobenzene crystals?
A4: 4-(methylamino)azobenzene crystals exhibit a fascinating phenomenon called photoinduced crawling motion under light irradiation. This motion arises from repeated cycles of melting and recrystallization within the crystal, driven by the photoisomerization of the azobenzene molecules. This process creates a flow of liquid 4-(methylamino)azobenzene, enabling the crystal to "crawl." [, ]
Q5: How has diffracted X-ray tracking (DXT) been used to study the crawling motion of 4-(methylamino)azobenzene crystals?
A5: Researchers utilized DXT to visualize the dynamics of zinc oxide nanoparticles embedded within 4-(methylamino)azobenzene crystals during photoinduced crawling. By tracking the movement of the nanoparticles, which rotate with the flow of liquefied 4-(methylamino)azobenzene, the study revealed an enhanced flow perpendicular to the supporting film. This finding provides crucial insights into the mechanism of the crawling motion. []
Q6: What are the potential applications of the photoinduced crawling motion of 4-(methylamino)azobenzene crystals?
A6: This unique property holds promise for various applications, particularly in microfluidics and microrobotics. One notable example is the transportation of nano/micromaterials. By mixing these materials with 4-(methylamino)azobenzene crystals, researchers successfully demonstrated controlled movement using light irradiation. This technique offers a simple and effective approach to manipulate objects at the microscale. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















